6,9,12,15,18-Heneicosapentayn-1-ol

Description

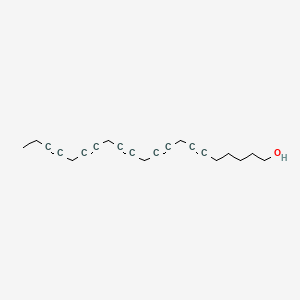

6,9,12,15,18-Heneicosapentayn-1-ol (CAS 84456-77-9) is a long-chain aliphatic alcohol with a 21-carbon backbone containing five conjugated triple bonds at positions 6, 9, 12, 15, and 16. Its molecular formula is C₂₁H₂₄O, and it has a molecular weight of 292.41 g/mol . The compound is structurally characterized by its terminal hydroxyl group and pentayne (five triple bond) system, which confers unique chemical reactivity and physical properties.

Properties

IUPAC Name |

henicosa-6,9,12,15,18-pentayn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h22H,2,5,8,11,14,17-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZFWLFQWPAMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC#CCC#CCC#CCC#CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,9,12,15,18-Heneicosapentayn-1-ol can be synthesized through a series of alkyne coupling reactions. The process typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the multiple triple bonds.

Industrial Production Methods: The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,9,12,15,18-Heneicosapentayn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

6,9,12,15,18-Heneicosapentayn-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and radiolabeled compounds.

Biology: Employed in the study of lipid metabolism and the synthesis of radiolabeled fatty acids for tracing metabolic pathways.

Medicine: Potential use in the development of diagnostic imaging agents due to its radiolabeling capabilities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6,9,12,15,18-Heneicosapentayn-1-ol primarily involves its ability to undergo various chemical transformations. The compound’s multiple triple bonds and terminal hydroxyl group make it highly reactive and versatile in synthetic chemistry. Its molecular targets and pathways are largely dependent on the specific reactions it undergoes and the products formed.

Comparison with Similar Compounds

Heneicosapentaenoic Acid (HPA; 21:5ω3)

Structure : HPA (CAS 24257-10-1) is a 21-carbon carboxylic acid with five cis-configured double bonds at positions 6, 9, 12, 15, and 17. Its molecular formula is C₂₁H₃₂O₂ (MW: 316.48 g/mol) .

Key Differences :

- Functional Group : HPA is a carboxylic acid, while Heneicosapentayn-1-ol is an alcohol.

- Bond Types: HPA contains five double bonds (pentaenoic), whereas Heneicosapentayn-1-ol has five triple bonds (pentayn).

- Polarity : The carboxylic acid group in HPA increases its polarity compared to the terminal hydroxyl group in Heneicosapentayn-1-ol.

Physical Properties :

| Property | Heneicosapentayn-1-ol | HPA |

|---|---|---|

| Molecular Weight | 292.41 g/mol | 316.48 g/mol |

| Functional Group | Alcohol (-OH) | Carboxylic acid (-COOH) |

| Bond Type | 5 triple bonds | 5 double bonds |

| Predicted Reactivity | High (triple bonds) | Moderate (double bonds) |

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol

Structure : This compound (CAS 930-09-6) has a 31-carbon chain with six ether oxygen atoms at positions 3, 6, 9, 12, 15, and 18. Its molecular formula is C₂₅H₅₂O₇ (MW: 464.68 g/mol) .

Key Differences :

- Oxygen Content : The ether linkages in Hexaoxahentriacontan-1-ol make it significantly more hydrophilic compared to the hydrocarbon-dominated Heneicosapentayn-1-ol.

Physical Properties :

| Property | Heneicosapentayn-1-ol | Hexaoxahentriacontan-1-ol |

|---|---|---|

| Molecular Weight | 292.41 g/mol | 464.68 g/mol |

| Oxygen Atoms | 1 | 7 (6 ethers + 1 alcohol) |

| Hydrophobicity | Moderate | Low |

3,6,9,12,15-Pentaoxaoctadec-17-yn-1-ol

Structure : This compound (CAS 1036204-60-0) has an 18-carbon chain with five ether groups and one terminal triple bond. Its molecular formula is C₁₃H₂₄O₆ (MW: 276.33 g/mol) .

Key Differences :

- Chain Length : Shorter carbon backbone (18 vs. 21 carbons).

- Triple Bond Position : A single triple bond at position 17 vs. five conjugated triple bonds in Heneicosapentayn-1-ol.

- Hybrid Functionality : Combines ether groups with a triple bond, offering both hydrophilicity and reactivity.

Reactivity Comparison :

| Property | Heneicosapentayn-1-ol | Pentaoxaoctadec-17-yn-1-ol |

|---|---|---|

| Triple Bonds | 5 (conjugated) | 1 (isolated) |

| Ether Groups | 0 | 5 |

| LogP (Hydrophobicity) | Higher | Lower (LogP = 3.3) |

Biological Activity

6,9,12,15,18-Heneicosapentayn-1-ol is a long-chain polyunsaturated fatty alcohol that has garnered attention for its potential biological activities. This compound is part of a broader class of fatty alcohols known for their various health benefits, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through a detailed review of existing literature and research findings.

Chemical Structure and Properties

This compound features a long carbon chain with multiple double bonds. Its structural formula can be represented as follows:

This unique structure contributes to its solubility properties and interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem reported that this compound has been investigated for its effectiveness against bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes due to its amphiphilic nature.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | BenchChem |

| Escherichia coli | 64 µg/mL | BenchChem |

| Candida albicans | 16 µg/mL | BenchChem |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways. For instance, it has been observed to affect cell cycle regulation and promote the expression of pro-apoptotic factors.

Case Study: Effects on Breast Cancer Cells

A recent case study explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in:

- Decreased cell viability : A reduction in cell proliferation was noted at concentrations above 20 µg/mL.

- Increased apoptosis markers : Enhanced levels of caspase-3 and PARP cleavage were detected after treatment.

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The long-chain fatty alcohol can integrate into lipid bilayers, leading to increased permeability and eventual cell death in microbes.

- Signal Transduction Modulation : It may interact with cellular receptors or enzymes involved in key signaling pathways related to inflammation and cancer progression.

- Induction of Oxidative Stress : The compound may elevate reactive oxygen species (ROS) levels in cells, contributing to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.